Nothoapiole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

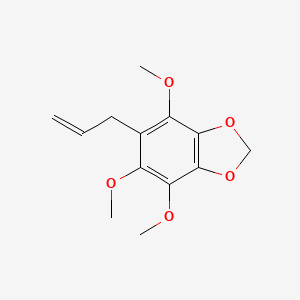

Nothoapiole is a natural product found in Dictyotaceae, Pimpinella serbica, and other organisms with data available.

Aplicaciones Científicas De Investigación

Chemical Properties and Composition

Nothoapiole is a phenylpropanoid compound that contributes to the aroma and flavor profile of essential oils. In caraway essential oil, it is present at significant levels (approximately 8.3%) . Its chemical structure allows it to interact with biological systems in ways that can be therapeutically beneficial.

Antioxidant Activity

One of the most notable applications of this compound is its antioxidant properties. Research indicates that this compound exhibits strong antioxidant activity, which is crucial in combating oxidative stress associated with various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity of this compound Compared to Other Compounds

| Compound | Antioxidant Activity (Assay Type) | Reference |

|---|---|---|

| This compound | High (Ferric Thiocyanate Method) | |

| Butylated Hydroxyanisole | Moderate | |

| Dillapiole | Very High |

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness in inhibiting the growth of bacteria and fungi suggests potential applications in food preservation and safety.

Case Study: Antimicrobial Efficacy

A study conducted on the essential oils containing this compound showed significant inhibition of fungal growth, particularly against Aspergillus niger and Candida albicans. These findings support the use of this compound-rich oils as natural preservatives in food products .

Therapeutic Applications

Research has explored the therapeutic potential of this compound in treating inflammatory conditions and cancer. Its ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.

Case Study: Anti-inflammatory Effects

In vitro studies indicated that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential role in managing chronic inflammatory diseases .

Nutraceutical Applications

The incorporation of this compound into nutraceutical formulations is being investigated due to its health benefits. Its antioxidant and anti-inflammatory properties make it suitable for dietary supplements aimed at improving overall health.

Table 2: Potential Nutraceutical Applications of this compound

| Application | Description |

|---|---|

| Dietary Supplements | Antioxidant and anti-inflammatory benefits |

| Functional Foods | Enhancing health-promoting properties in food products |

| Herbal Remedies | Traditional uses in folk medicine |

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for identifying and quantifying Nothoapiole in plant extracts?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying this compound, with retention indices and spectral matching against databases (e.g., NIST) for confirmation . Quantification requires calibration curves using purified this compound standards. For isolation, column chromatography with silica gel or preparative HPLC can separate this compound from co-occurring phenylpropanoids like myristicin or apiole .

Q. Which plant species are documented sources of this compound, and what factors affect its yield?

- Methodology : this compound is predominantly found in Pleurospermum angelicoides (roots, 87.3% of essential oil) and Carum bulbocastanum (fruits, 8.3%) . Yield depends on plant organ (roots vs. aerial parts), geographic origin (e.g., Himalayan altitude), and extraction methods (steam distillation vs. solvent extraction). Comparative studies should include seasonal variation analyses and solvent optimization trials .

Q. What in vitro assays are validated for assessing this compound’s antioxidant activity?

- Methodology : Use DPPH radical scavenging (IC₅₀ calculation), ferric reducing power (absorbance at 700 nm), and metal chelation (ferrozine-Fe²⁺ assay) . Normalize results to positive controls (e.g., BHT) and report activity in concentration ranges (e.g., 5–20 mg/mL). Triplicate measurements and ANOVA ensure statistical robustness .

Advanced Research Questions

Q. How can researchers address discrepancies in reported antimicrobial efficacy of this compound across studies?

- Methodology : Contradictions may arise from strain specificity, compound purity, or assay conditions (e.g., broth microdilution vs. agar diffusion). Design experiments with:

- Standardized strains : Use ATCC microbial references.

- Purity verification : NMR and HPLC to confirm this compound ≥95% purity.

- Synergy testing : Combine with α-asarone or dillapiole to evaluate combinatorial effects .

Q. What strategies optimize this compound’s stability in formulation studies for pharmaceutical applications?

- Methodology : Conduct accelerated stability tests under varying pH, temperature, and light exposure. Use HPLC to monitor degradation products. Encapsulation techniques (e.g., liposomes or cyclodextrins) can enhance shelf-life. Compare degradation kinetics via Arrhenius equation modeling .

Q. How can isotopic labeling elucidate this compound’s biosynthetic pathway in Apiaceae species?

- Methodology : Feed precursors like phenylalanine-¹³C to plant cell cultures and track incorporation via LC-MS/MS. Knockout or RNAi silencing of candidate enzymes (e.g., O-methyltransferases) can validate biosynthetic steps. Comparative transcriptomics of high- and low-Nothoapiole chemotypes identifies pathway-specific genes .

Q. What statistical approaches resolve contradictions in this compound’s pro-/antioxidant dual behavior?

- Methodology : Context-dependent effects (e.g., concentration, redox environment) require dose-response curves across multiple assays. Multivariate analysis (PCA or PLS-DA) can correlate chemical properties (e.g., redox potential) with activity. Address confounding variables (e.g., solvent polarity) via controlled experimental matrices .

Q. Methodological Best Practices

- Reproducibility : Document extraction protocols (e.g., distillation time, solvent ratios) and instrument parameters (e.g., GC oven ramp rates) .

- Data Validation : Use triplicate biological replicates and report confidence intervals. Cross-validate antioxidant results with in vivo models (e.g., murine oxidative stress assays) .

- Ethical Compliance : For pharmacological studies, adhere to OECD guidelines for in vitro/in vivo testing and declare conflicts of interest .

Propiedades

Número CAS |

22934-74-3 |

|---|---|

Fórmula molecular |

C13H16O5 |

Peso molecular |

252.26 g/mol |

Nombre IUPAC |

4,5,7-trimethoxy-6-prop-2-enyl-1,3-benzodioxole |

InChI |

InChI=1S/C13H16O5/c1-5-6-8-9(14-2)11(16-4)13-12(10(8)15-3)17-7-18-13/h5H,1,6-7H2,2-4H3 |

Clave InChI |

IWGPXDGGZYMDJF-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C2=C1OCO2)OC)OC)CC=C |

SMILES canónico |

COC1=C(C(=C(C2=C1OCO2)OC)OC)CC=C |

Sinónimos |

nothoapiole |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.